Tetraphenyl-d20-tin
Overview
Description
Tetraphenyl-d20-tin is an isotopically labeled organotin compound with the molecular formula (C6D5)4Sn. It is a derivative of tetraphenyltin, where the hydrogen atoms in the phenyl groups are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenyl-d20-tin can be synthesized through the reaction of tetraphenyltin with deuterated reagents. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions. The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated benzene (C6D6) and tin tetrachloride (SnCl4) as starting materials. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the phenyl groups. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tetraphenyl-d20-tin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenyl-substituted tin compounds.
Reduction: Tin(II) compounds and partially deuterated phenyl compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Tetraphenyl-d20-tin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of high-performance materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of tetraphenyl-d20-tin involves its interaction with molecular targets through its organotin moiety. The deuterium atoms in the phenyl groups provide unique isotopic labeling, allowing researchers to track the compound’s behavior in various chemical and biological systems. The organotin moiety can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tetraphenyltin: The non-deuterated analog of tetraphenyl-d20-tin, used in similar applications but without the isotopic labeling.
Tetramethyltin: An organotin compound with methyl groups instead of phenyl groups, used in different synthetic and industrial applications.
Tetravinyltin: Contains vinyl groups and is used in polymerization reactions and as a precursor for other organotin compounds.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms allow for precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and material properties. This makes this compound a valuable tool in scientific research compared to its non-deuterated counterparts.
Properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-RWLYZZOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310655 | |
Record name | Stannane, tetra(phenyl-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-93-8 | |
Record name | Stannane, tetra(phenyl-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, tetra(phenyl-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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